3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide
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Overview
Description
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C34H38ClN7O2 and its molecular weight is 612.18. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound “3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide” has a complex structure that suggests it could have multiple applications in scientific research. Below is a comprehensive analysis of potential applications, each discussed in a separate section:
Pharmaceutical Reference Standards
This compound may serve as a reference standard in pharmaceutical testing, particularly for the quality control of drug substances and impurities. Reference standards are crucial for ensuring the identity, purity, strength, and quality of pharmaceutical products .
Antidepressant Research
Given the structural similarity to known antidepressants, this compound could be investigated for its potential use in treating depression. It could act on the central nervous system by interacting with neurotransmitter receptors .
Cancer Therapeutics
Compounds with triazoloquinazolinone structures have been studied for their DNA intercalation activities, which could make them candidates for anticancer agents. They may inhibit the proliferation of cancer cells by interfering with DNA replication .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies to predict how it interacts with various biological targets. This is essential for drug design and understanding the mechanism of action at the molecular level .
Transition-Metal-Free Synthesis
The compound could be used in developing new synthetic routes for quinazolinones, which are valuable in medicinal chemistry. An efficient, transition-metal-free synthesis would be advantageous for greener chemistry practices .
Neuropharmacology
Due to the presence of a piperazine ring, which is often found in psychoactive drugs, this compound could be explored for its effects on the nervous system, potentially leading to new treatments for neurological disorders .
Bioisosterism Studies
Bioisosterism involves the substitution of atoms within a molecule to alter its properties while retaining biological activity. This compound could be a starting point for bioisosterism-guided drug development .
Environmental Toxicology
The compound’s impact on the environment and potential toxicity could be studied. Understanding its environmental fate and effects is important for assessing the risks associated with its use and disposal .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA and PCAF (P300/CBP-associated factor) . DNA intercalation is a common mechanism of action for many anticancer agents . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is a potential therapeutic target for cancer .
Mode of Action
This compound is believed to interact with its targets through DNA intercalation and PCAF inhibition . DNA intercalation involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and interfering with processes such as replication and transcription . PCAF inhibition prevents the acetylation of histones, thereby affecting gene expression .
Biochemical Pathways
The compound’s interaction with DNA and PCAF affects multiple biochemical pathways. DNA intercalation can lead to cell cycle arrest and apoptosis , key pathways in the response to DNA damage . PCAF inhibition can affect pathways related to gene expression , potentially altering the behavior of cancer cells .
Result of Action
The compound’s interaction with DNA and PCAF can lead to cell death in cancer cells . This is typically measured using IC50 values, which represent the concentration of the compound required to kill 50% of the cells . The compound has shown potent activity against several cancer cell lines .
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38ClN7O2/c1-24-8-9-25(2)30(22-24)40-20-18-39(19-21-40)17-5-16-36-32(43)15-14-31-37-38-34-41(23-26-10-12-27(35)13-11-26)33(44)28-6-3-4-7-29(28)42(31)34/h3-4,6-13,22H,5,14-21,23H2,1-2H3,(H,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTTUPVSSLKOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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